molecular formula C9H8O5 B13990075 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid

Katalognummer: B13990075
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: JFKSLTARXKQYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid is a chemical compound with a unique structure that includes a pyran ring, a carboxylic acid group, and an enoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aldehyde with an enolate can lead to the formation of the pyran ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The enoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The enoxy group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: This compound has a similar pyran ring structure but with a hydroxyl group instead of an enoxy group.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound features a pyrrole ring and a carboxylic acid group, similar to the pyran ring and carboxylic acid group in 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the enoxy group, which imparts distinct chemical reactivity and potential applications. The combination of the pyran ring and the enoxy group makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Eigenschaften

Molekularformel

C9H8O5

Molekulargewicht

196.16 g/mol

IUPAC-Name

4-oxo-5-prop-2-enoxypyran-2-carboxylic acid

InChI

InChI=1S/C9H8O5/c1-2-3-13-8-5-14-7(9(11)12)4-6(8)10/h2,4-5H,1,3H2,(H,11,12)

InChI-Schlüssel

JFKSLTARXKQYMS-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=COC(=CC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.